molecular formula C13H17ClN2O B12087586 2-Chloro-N-cyclohexyl-N-methylisonicotinamide

2-Chloro-N-cyclohexyl-N-methylisonicotinamide

Cat. No.: B12087586
M. Wt: 252.74 g/mol
InChI Key: PTFFBSRNCAHGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclohexyl-N-methylisonicotinamide: (CAS Number: 131418-11-6) is a heterocyclic compound with the empirical formula C7H7ClN2O. Its molecular weight is approximately 170.60 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of 2-Chloro-N-cyclohexyl-N-methylisonicotinamide involves introducing a chlorine atom onto the isonicotinamide scaffold. While specific literature references are scarce, the general synthetic approach may include chlorination of the corresponding precursor.

Reaction Conditions:: The chlorination reaction typically occurs under mild conditions using a chlorinating agent (such as thionyl chloride or phosphorus pentachloride) in an appropriate solvent. The exact reaction conditions would depend on the specific synthetic route employed.

Chemical Reactions Analysis

Reactivity:: 2-Chloro-N-cyclohexyl-N-methylisonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: It may participate in nucleophilic substitution reactions at the chlorine atom.

    Redox Reactions: Oxidation or reduction processes could modify its chemical structure.

Common Reagents and Conditions::

    Chlorinating Agents: Thionyl chloride (SOCl) or phosphorus pentachloride (PCl).

    Solvents: Common organic solvents like dichloromethane (CHCl) or acetonitrile (CHCN).

Major Products:: The major products formed during reactions with this compound would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-cyclohexyl-N-methylisonicotinamide finds applications in:

    Chemical Research: As a building block for the synthesis of more complex molecules.

    Biological Studies: Investigating its interactions with biological targets.

    Medicinal Chemistry: Developing potential drug candidates.

Mechanism of Action

The precise mechanism by which 2-Chloro-N-cyclohexyl-N-methylisonicotinamide exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C13H17ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-15-12(14)9-10/h7-9,11H,2-6H2,1H3

InChI Key

PTFFBSRNCAHGTD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.